Methyl 5-acetamido-2-hydroxybenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 5-acetamido-2-hydroxybenzoate” includes various types of bonds and functional groups. It has 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic hydroxyl .
Scientific Research Applications
Pharmaceutical Synthesis Intermediates
Methyl 5-acetamido-2-hydroxybenzoate serves as an important intermediate in the synthesis of pharmaceuticals. It is used in the creation of benzyloxyphenyl methylaminophenol derivatives, which act as inhibitors of the STAT3 signaling pathway . This pathway is crucial in cell growth and survival, and its inhibition can be beneficial in treating certain cancers.
Neurological Research
Derivatives of this compound have been utilized in the development of new oxazole[4,5-c]quinolin-4-one derivatives that target kainate receptors . These receptors are involved in synaptic transmission in the nervous system, and modulating them can have therapeutic effects for neurological disorders.
Cardiovascular Research
In cardiovascular research, Methyl 5-acetamido-2-hydroxybenzoate derivatives are explored as potassium channel modulators . Potassium channels play a significant role in the cardiovascular system, and their modulation can lead to new treatments for heart diseases.
Fibrinolysis Enhancement
Analgesic Development
Research has been conducted on derivatives of 5-acetamido-2-hydroxy benzoic acid for their analgesic properties . By modifying the alkyl position with a methyl group in an acetamide moiety, researchers aim to develop new pain-relieving medications.
Druglikeness Evaluation
The compound’s derivatives have been evaluated against Lipinski’s rule of five to determine their druglikeness . This set of rules predicts the pharmacokinetics of compounds in the human body and is a standard preliminary step in drug development.
Mechanism of Action
Target of Action
Methyl 5-acetamido-2-hydroxybenzoate primarily targets the cyclooxygenase 2 (COX-2) receptors . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
The compound interacts with COX-2 receptors, potentially inhibiting their activity . This interaction can lead to a decrease in the production of prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 5-acetamido-2-hydroxybenzoate is the prostanoid synthesis pathway . By inhibiting COX-2, the compound can disrupt this pathway, leading to reduced production of prostanoids and, consequently, decreased inflammation and pain .
Pharmacokinetics
In-silico studies suggest that the compound may have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be further investigated through in-vivo studies.
Result of Action
The molecular and cellular effects of Methyl 5-acetamido-2-hydroxybenzoate’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and disrupting the prostanoid synthesis pathway, the compound can decrease the production of prostanoids, which are key mediators of inflammation and pain .
properties
IUPAC Name |
methyl 5-acetamido-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILLVHUXHWRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368251 | |
Record name | methyl 5-acetamido-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetamido-2-hydroxybenzoate | |
CAS RN |
81887-68-5 | |
Record name | methyl 5-acetamido-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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